1,3-Thiazole-2-carbaldehyde oxime

Vue d'ensemble

Description

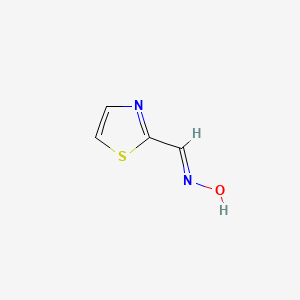

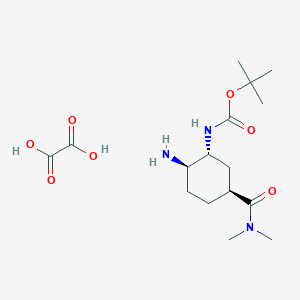

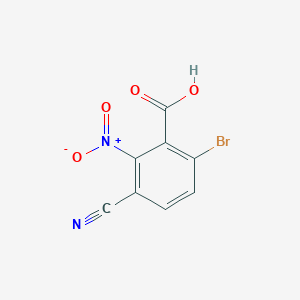

1,3-Thiazole-2-carbaldehyde oxime is a chemical compound with the molecular formula C4H4N2OS . It is used for research and development purposes . The compound is not intended for medicinal, household, or other uses .

Synthesis Analysis

Thiazole derivatives are synthesized using various strategies . For instance, 2-Thiazolecarboxaldehyde, a thiazole aldehyde derivative, undergoes a Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) . The reaction mechanism has been studied using electrospray ionization mass spectrometry (ESI-MS) .

Molecular Structure Analysis

The molecular weight of 1,3-Thiazole-2-carbaldehyde oxime is 128.15 g/mol . The InChIKey of the compound is ZOGBUYDVIGIHTP-ZZXKWVIFSA-N . The compound has a topological polar surface area of 73.7 Ų .

Chemical Reactions Analysis

Thiazole derivatives, including 1,3-Thiazole-2-carbaldehyde oxime, have several reaction sites that extend their range of applications . They can lead to new solutions for challenges in synthetic and medicinal chemistry .

Physical And Chemical Properties Analysis

1,3-Thiazole-2-carbaldehyde oxime has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 128.00443393 g/mol .

Applications De Recherche Scientifique

Synthesis of Benzothiazine N-acylhydrazones

1,3-Thiazole-2-carbaldehyde oxime: is utilized in the synthesis of Benzothiazine N-acylhydrazones . These compounds have shown potential for antinociceptive and anti-inflammatory activities, which could be significant in the development of new pain relief medications .

Preparation of Thiazole-2-yl-(amino)methylphosphonate Diethyl Esters

This chemical serves as a reactant in creating Thiazole-2-yl-(amino)methylphosphonate diethyl esters . These esters are important for studies in phosphonate chemistry , which has applications in drug design and agricultural chemicals .

Imino Ester Synthesis

1,3-Thiazole-2-carbaldehyde oxime: is involved in the production of imino esters by reacting with L-leucine t-butyl ester hydrochloride . Imino esters are valuable intermediates in organic synthesis, particularly in the production of pharmaceuticals .

Building Blocks for Taxane Analogs

The compound is used as a building block for synthesizing taxane analogs . Taxanes are a class of diterpenes which include the well-known cancer treatment drug paclitaxel (Taxol) . Developing new analogs can lead to more effective treatments with fewer side effects .

Safety And Hazards

In case of inhalation, move the victim into fresh air . If breathing is difficult, give oxygen . If not breathing, give artificial respiration and consult a doctor immediately . Avoid dust formation and breathing mist, gas, or vapors . Use personal protective equipment and wear chemical impermeable gloves .

Orientations Futures

Thiazole derivatives, including 1,3-Thiazole-2-carbaldehyde oxime, have been the focus of medicinal chemists due to their varied physico-chemical factors . They are used to yield combinatorial libraries and carry out thorough efforts in the search for thiazoles . The motivating molecular architecture of 1,3-thiazoles makes them suitable moieties for drug development .

Propriétés

IUPAC Name |

(NE)-N-(1,3-thiazol-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c7-6-3-4-5-1-2-8-4/h1-3,7H/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGBUYDVIGIHTP-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=N1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Thiazole-2-carbaldehyde oxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6A-Trifluoromethyl-Tetrahydro-Pyrrolo[3,4-C]Pyrrole-2,3A-Dicarboxylic Acid 2-Tert-Butyl Ester 3A-Ethyl Ester](/img/structure/B1460568.png)